molecular formula C12H13NO3 B11885759 8-Propoxyindolizine-7-carboxylic acid

8-Propoxyindolizine-7-carboxylic acid

Cat. No.: B11885759
M. Wt: 219.24 g/mol
InChI Key: VNYPFUKNQHUTDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyindolizine-7-carboxylic acid typically involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Propoxyindolizine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 8-Propoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 8-Propoxyindolizine-7-carboxylic acid stands out due to its unique structural features and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and materials.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

8-propoxyindolizine-7-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

VNYPFUKNQHUTDX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CN2C1=CC=C2)C(=O)O

Origin of Product

United States

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